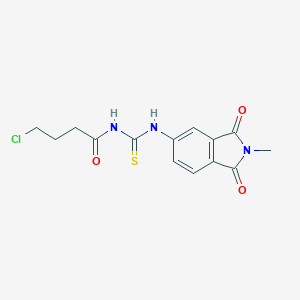![molecular formula C18H15Cl2F3N2O2 B283789 2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H14Cl2F3N2O2, and is commonly referred to as "DMF-TF."
Mécanisme D'action
The mechanism of action of DMF-TF is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. DMF-TF has been shown to activate the transcription factor Nrf2, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF-TF has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells against oxidative stress. DMF-TF has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMF-TF in lab experiments is its neuroprotective effects, which may be useful in studying neurodegenerative diseases. DMF-TF has also been shown to inhibit the growth of cancer cells, making it potentially useful in cancer research. However, one limitation of using DMF-TF is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
List of
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of DMF-TF.
2. DMF-TF could be studied for its potential in the treatment of other diseases, such as autoimmune diseases.
3. The effects of DMF-TF on different cell types could be studied to better understand its potential applications.
4. DMF-TF could be studied in combination with other compounds to determine if it has synergistic effects.
5. The pharmacokinetics of DMF-TF could be studied to determine its potential as a therapeutic agent.
6. DMF-TF could be studied for its potential as a neuroprotective agent in traumatic brain injury.
7. The effects of DMF-TF on the immune system could be studied to determine its potential as an immunomodulatory agent.
8. DMF-TF could be studied for its potential in the treatment of metabolic disorders such as diabetes.
9. The effects of DMF-TF on the gut microbiome could be studied to determine its potential as a prebiotic or probiotic agent.
10. DMF-TF could be studied for its potential in the treatment of viral infections.
Méthodes De Synthèse
The synthesis of DMF-TF involves the reaction of 2,4-dichloroaniline with 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to yield DMF-TF.
Applications De Recherche Scientifique
DMF-TF has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF-TF has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C18H15Cl2F3N2O2 |
|---|---|
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-12-2-3-13(14(20)10-12)17(26)24-15-9-11(18(21,22)23)1-4-16(15)25-5-7-27-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) |
Clé InChI |
LMOWQMGYXKHRRK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethanol](/img/structure/B283707.png)
![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283708.png)
![3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283713.png)
![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283719.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)